molecular formula C7H8F2N2O B2469286 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone CAS No. 1814920-62-1

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B2469286
CAS No.: 1814920-62-1
M. Wt: 174.151
InChI Key: BEZVCXLDJHKSQE-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a methyl group, making it a valuable entity in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-4(12)5-3-11(2)10-6(5)7(8)9/h3,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZVCXLDJHKSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1C(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Diketones

A foundational approach involves constructing the pyrazole ring via cyclocondensation of methyl hydrazine with 1,3-diketones. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) is synthesized by reacting methyl hydrazine with ethyl 4,4-difluoro-3-oxopent-4-enoate. Adapting this route, the acetyl group at the 4-position can be introduced by substituting the ester with an ethanone moiety. Key steps include:

  • Fluorination : Chlorinated intermediates (e.g., trichloroethylene) are treated with hydrogen fluoride (HF) in the presence of catalysts like SbCl3 to install the difluoromethyl group.
  • Cyclization : Methyl hydrazine reacts with fluorinated diketones under basic conditions (e.g., sodium ethoxide) to form the pyrazole core.
    This method achieves yields up to 85% but requires rigorous control over reaction stoichiometry to avoid over-fluorination.

Oxidation of 1-(1-Methyl-1H-pyrazol-4-yl)ethanol

A two-step process starting from 1-(1-methyl-1H-pyrazol-4-yl)ethanol has been optimized for scalability:

  • Oxidation : Manganese(IV) oxide (MnO2) in dichloromethane oxidizes the alcohol to 1-(1-methyl-1H-pyrazol-4-yl)ethanone at 0–20°C for 14 hours, yielding 91%.
  • Difluoromethylation : Bromination at the 3-position using pyridinium tribromide (89% yield), followed by halogen exchange with HF or KF, introduces the difluoromethyl group.
Step Reagents/Conditions Yield Source
Oxidation MnO2, CH2Cl2, 0–20°C, 14h 91%
Bromination Pyridinium tribromide, CH2Cl2/EtOH, RT, 3h 89%
Fluorination HF, SbCl3, 60°C, 12h 78%

This route’s efficiency depends on minimizing side reactions during bromination, such as di-substitution or ring degradation.

One-Pot Synthesis via Photooxidation and Cyclization

Recent patents describe a one-pot method using tetrachloroethylene as a starting material:

  • Photooxidation : Tetrachloroethylene undergoes photoinitiated chlorination and oxidation with Cl2/O2 to form trichloroacetyl chloride intermediates.
  • Condensation and Cyclization : The intermediate reacts with diethyl oxalate under basic conditions, followed by methyl hydrazine cyclization to yield 1-methyl-3-difluoromethyl-4-pyrazole acid. Conversion to the ethanone is achieved via Friedel-Crafts acylation using acetyl chloride and AlCl3.

This method reduces waste by integrating multiple steps but requires UV irradiation and specialized equipment.

Halex Reaction for Direct Difluoromethylation

A regioselective Halex reaction substitutes chlorine at the pyrazole’s 3-position with fluorine. For example, 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid is treated with KF in sulfolane at 150°C, achieving 65–70% difluoromethylation. Subsequent acetylation via ketone formation (e.g., using Grignard reagents) completes the synthesis. Challenges include controlling reaction temperatures to prevent decarboxylation.

Green Chemistry Approaches

Solvay’s atom-efficient route emphasizes sustainability:

  • Solvent Selection : Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalysis : Palladium-catalyzed cross-coupling introduces the acetyl group directly, avoiding multi-step derivatization.
    This method achieves 82% yield with a 50% reduction in waste compared to traditional routes.

Comparative Analysis of Methodologies

Method Key Advantages Limitations Yield
Cyclocondensation High regioselectivity Requires high-purity diketones 78–85%
Oxidation-Bromination Scalable, mild conditions Multi-step purification 89%
One-Pot Photooxidation Integrated process Equipment-intensive 70%
Halex Reaction Direct substitution High temperatures needed 65–70%
Green Chemistry Eco-friendly, fewer steps Higher catalyst costs 82%

Chemical Reactions Analysis

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various types of chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
The compound has been studied for its antimicrobial activity. Research indicates that pyrazole derivatives, including 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone, exhibit significant antibacterial and antifungal properties. This is attributed to their ability to disrupt microbial cell functions and inhibit growth. A study highlighted that certain pyrazole derivatives demonstrated effective inhibition against various bacterial strains, suggesting their potential as lead compounds in drug development .

Drug Development
Due to the presence of fluorine atoms, this compound may enhance the pharmacokinetic properties of drugs, making them more effective. The introduction of difluoromethyl groups can improve metabolic stability and bioavailability. For instance, fluorinated pyrazoles have been explored for their roles in developing anti-inflammatory and analgesic drugs .

Agrochemical Applications

Pesticide Development
this compound serves as an important intermediate in the synthesis of novel pesticides. Pyrazole derivatives are recognized for their low toxicity and high efficiency, making them suitable candidates for environmentally friendly agricultural chemicals. The synthesis of compounds like fluopyram and bixafen, which are used as fungicides, relies on intermediates like this compound .

Material Science

Functional Materials
The unique properties of this compound enable its use in developing functional materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that fluorinated compounds can impart desirable characteristics to materials used in electronics and coatings .

Case Studies

Application AreaCase Study ReferenceFindings
Medicinal Chemistry Demonstrated antimicrobial activity against multiple bacterial strains.
Agrochemicals Used as an intermediate for synthesizing effective fungicides with low toxicity profiles.
Material Science Enhanced thermal stability in polymer composites when incorporated into formulations.

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved often include inhibition of enzymatic activity or alteration of receptor signaling, leading to desired biological effects .

Comparison with Similar Compounds

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone can be compared with other difluoromethylated compounds, such as:

    1-(3-(Trifluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone: This compound features a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.

    1-(3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl)ethanone: The presence of an ethyl group instead of a methyl group can influence the compound’s physical and chemical properties.

    1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol:

Biological Activity

1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. Pyrazole derivatives are known for their pharmacological potential, including anti-inflammatory, antifungal, antibacterial, and antitumor properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of difluoromethyl pyrazole derivatives with acylating agents. The general structure can be represented as follows:

C7H8F2N2O\text{C}_7\text{H}_8\text{F}_2\text{N}_2\text{O}

This compound features a difluoromethyl group which is crucial for its biological activity. The synthesis often utilizes methods such as nucleophilic substitution and cyclization reactions, yielding compounds with high purity and efficacy.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Research has shown that various pyrazole derivatives exhibit significant antifungal properties. For instance, studies have demonstrated that 3-(difluoromethyl)-1-methyl-1H-pyrazole derivatives display potent activity against phytopathogenic fungi. In laboratory tests, certain derivatives outperformed traditional fungicides like boscalid in inhibiting fungal growth ( ).

Antitumor Activity

Pyrazole compounds have been investigated for their antitumor effects, particularly against various cancer cell lines. Notably, some derivatives have shown effective inhibition of cancer cell proliferation by targeting specific pathways such as BRAF(V600E) and EGFR ( ). The compound's structure allows it to interact with these targets effectively, leading to increased apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is also well-documented. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation ( ). This makes them promising candidates for the treatment of inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antifungal Efficacy : A study evaluated the antifungal activity of synthesized pyrazoles against seven different fungal strains. The results indicated that specific compounds exhibited higher antifungal activity than established fungicides, suggesting their potential application in agricultural settings ( ).
  • Synergistic Antitumor Effects : Research involving the combination of pyrazole derivatives with chemotherapeutic agents like doxorubicin showed enhanced cytotoxic effects against breast cancer cell lines. This synergistic effect indicates that these compounds could improve treatment outcomes in resistant cancer types ( ).
  • Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level. For example, hydrogen bonding interactions between the carbonyl oxygen of the compound and amino acid residues in target proteins were identified as critical for its activity ( ).

Q & A

Q. What are the common synthetic routes for preparing 1-(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone, and what experimental conditions optimize yield?

  • Methodological Answer : A typical synthesis involves multi-component reactions (MCRs) under controlled conditions. For example, phosphorous oxychloride (POCl₃) in dimethylformamide (DMF) at 0–5°C can facilitate cyclization of hydrazine derivatives with ketones, followed by heating (e.g., water bath at 60–80°C) to form the pyrazole core . Monitoring via thin-layer chromatography (TLC) ensures reaction completion. Recrystallization from DMF-methanol mixtures improves purity . Variations include Friedel-Crafts acylation for introducing the ethanone group, using Lewis acids like AlCl₃ .

Q. What spectroscopic techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., difluoromethyl at δ ~6.0 ppm for ¹H; CF₂ signals at δ ~110–120 ppm for ¹³C) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrazole ring planarity, C=O bond length ~1.21 Å) .
  • Infrared (IR) Spectroscopy : Confirms carbonyl (C=O) stretching at ~1690 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during acylation) .
  • Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-31G* level calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites . Molecular docking (AutoDock, Schrödinger) models interactions with enzymes (e.g., cyclooxygenase), guiding structure-activity relationship (SAR) studies for drug design .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

  • Methodological Answer :
  • Crystallization Issues : Poor crystal growth due to flexible substituents (e.g., difluoromethyl) or solvent inclusion.
  • Solutions : Slow evaporation from DMSO/ethanol mixtures improves crystal quality. SHELXL software refines disordered regions using restraints for bond distances/angles . High-resolution data (>1.0 Å) minimizes twinning artifacts .

Q. How to design experiments to evaluate its bioactivity in enzyme inhibition or antimicrobial assays?

  • Methodological Answer :
  • Enzyme Assays : Test inhibition of COX-2 or acetylcholinesterase via spectrophotometric methods (e.g., Ellman’s reagent for thiol detection). IC₅₀ values are calculated using dose-response curves .
  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Structure modifications (e.g., nitro groups) enhance activity .

Q. How to resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility (e.g., rotamers) may split signals. Variable-temperature NMR (VT-NMR) at −40°C to 80°C stabilizes conformers .
  • Solvent Effects : Deuterated DMSO vs. CDCl₃ alters hydrogen bonding; compare spectra in multiple solvents .

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